molecular formula C14H16N2O2S B2512043 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 946341-01-1

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2512043
CAS No.: 946341-01-1
M. Wt: 276.35
InChI Key: YXXASUZHVRJXIO-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic heterocyclic compound designed for research applications. It features a 5-(thiophen-2-yl)isoxazole core, a scaffold of significant interest in medicinal chemistry due to its potential biological activities. Compounds incorporating the 5-(thiophen-2-yl)isoxazole structure have recently been identified as novel anti-breast cancer agents. Research on analogs has demonstrated that this core moiety is crucial for inhibiting the estrogen receptor alpha (ERα), a key target in hormone receptor-positive breast cancer, with one potent analog showing an IC50 value of 1.91 μM against MCF-7 cell lines . The molecular architecture, which combines isoxazole and thiophene rings, is known to contribute to strong interactions with enzymatic targets, improving the efficacy and selectivity of research compounds . The carboxamide linker and the cyclopentane group in its structure are common features in drug design, often included to fine-tune properties like lipophilicity and metabolic stability . This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic pathways, particularly in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(10-4-1-2-5-10)15-9-11-8-12(18-16-11)13-6-3-7-19-13/h3,6-8,10H,1-2,4-5,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXASUZHVRJXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The thiophene ring can be introduced through reactions involving activated acetylenic compounds and isothiocyanates in the presence of catalytic amounts of zinc oxide nanorods under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog: N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

This compound (CAS 2034505-50-3, molecular weight 358.4, C₁₇H₁₈N₄O₃S) shares the cyclopentanecarboxamide core and thiophene substituent but differs in the heterocyclic linker (1,2,4-oxadiazole vs. isoxazole) and additional methyl group on the isoxazole .

Property Target Compound (Hypothetical) Oxadiazole Analog
Molecular Formula Likely C₁₆H₁₇N₃O₂S C₁₇H₁₈N₄O₃S
Molecular Weight ~343.4 (estimated) 358.4
Heterocyclic Linker Isoxazole 1,2,4-Oxadiazole
Substituent Variations Thiophen-2-yl, unsubstituted isoxazole 5-Methylisoxazole, oxadiazole

Key Differences :

  • This could influence solubility, reactivity, or binding affinity in biological systems.
  • Steric Impact : The methyl group on the analog’s isoxazole may increase steric hindrance, affecting molecular interactions.
Thiazole-Containing Analogs (Pharmacopeial Examples)

describes complex thiazole-based structures (e.g., compounds with hydroperoxypropan-2-yl and ureido groups). While these share sulfur-containing heterocycles (thiophene/thiazole), their extended backbones and functional groups (e.g., hydroperoxy, carbamate) render them pharmacologically distinct. The target compound’s simpler architecture may offer advantages in synthetic accessibility and metabolic stability .

Computational and Analytical Insights

Density Functional Theory (DFT) Predictions

For example:

  • Exchange-Correlation Effects : Becke’s hybrid functional (combining exact exchange and gradient corrections) might accurately model the electron density of the thiophene and isoxazole rings, critical for understanding charge distribution .
  • Correlation Energy : The Colle-Salvetti formula, adapted into density functionals, could estimate correlation energies affecting stability and intermolecular interactions .
Crystallographic Analysis Tools

Software suites like SHELX and WinGX (–4) are widely used for resolving crystal structures of similar small molecules. If crystallized, the target compound’s packing arrangement and hydrogen-bonding patterns (e.g., amide N–H⋯O interactions) could be analyzed using these tools .

Biological Activity

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including case studies, research findings, and comparative analyses.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone linked to an isoxazole moiety substituted with a thiophene ring. Its molecular formula is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S, and it has a molecular weight of approximately 301.36 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and isoxazole moieties exhibit significant antimicrobial properties. For instance, a study by BenchChem reported that derivatives similar to this compound showed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus32
Escherichia coli64
N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamideStaphylococcus aureus16
Escherichia coli32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound resulted in:

  • Reduced Cell Viability : Cell viability decreased significantly at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V staining, indicating apoptosis.
  • Cell Cycle Arrest : There was a notable accumulation of cells in the G2/M phase after treatment.

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Effects

Treatment Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
12520
105045
507570

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as COX and LOX involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, leading to reduced signaling for these pathways.
  • Cellular Signaling Pathways : It may affect pathways such as NF-kB, which plays a crucial role in inflammation and cancer progression.

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